2-(2-Bromopyrimidin-5-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5BrN2O2 |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
2-(2-bromopyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C6H5BrN2O2/c7-6-8-2-4(3-9-6)1-5(10)11/h2-3H,1H2,(H,10,11) |
InChI Key |
JVGAYRSKIDVFBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)Br)CC(=O)O |
Origin of Product |
United States |
Theoretical and Computational Investigations of 2 2 Bromopyrimidin 5 Yl Acetic Acid
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular and electronic properties of a compound from a theoretical standpoint. These methods, particularly those based on quantum mechanics, can elucidate aspects of molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the ground-state properties of molecules. For 2-(2-Bromopyrimidin-5-yl)acetic acid, DFT calculations would be employed to determine its most stable three-dimensional conformation.
This analysis would involve optimizing the molecular geometry to find the lowest energy structure. Key parameters that would be calculated include:
Bond lengths: The equilibrium distances between bonded atoms.
Bond angles: The angles formed between three connected atoms.
These calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) to provide a good balance between accuracy and computational cost. mdpi.com The resulting data would offer a precise model of the molecule's structure.
Interactive Data Table: Predicted Ground State Properties of this compound (Illustrative) Note: The following table is illustrative and contains placeholder data as specific computational results for this molecule are not available.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
|---|---|---|---|---|
| Bond Length | C2 | Br | 1.89 Å | |
| Bond Angle | N1 | C2 | N3 | 115.5° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov
A theoretical analysis of this compound would involve calculating the energies of the HOMO and LUMO.
HOMO: Represents the ability of the molecule to donate electrons. A higher HOMO energy suggests a better electron donor.
LUMO: Represents the ability of the molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap: A small energy gap is associated with higher chemical reactivity and lower stability. aimspress.com
Interactive Data Table: Predicted Frontier Orbital Energies of this compound (Illustrative) Note: The following table is illustrative and contains placeholder data.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -1.5 |
Electrostatic Potential Surface (EPS) Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.org The MEP map provides a visual representation of the charge distribution on the molecule's surface.
For this compound, an EPS analysis would reveal:
Electron-rich regions (negative potential): Indicated by red and yellow colors, these areas are susceptible to electrophilic attack. These would likely be located around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylic acid group.
Electron-deficient regions (positive potential): Shown in blue, these are the sites for nucleophilic attack. These would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group.
This analysis provides crucial insights into the molecule's intermolecular interactions and chemical reactivity. chemrxiv.org
Spectroscopic Parameters from Theoretical Models
Theoretical models can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
Predicted Vibrational Spectra (FT-IR, Raman)
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Fourier-Transform Infrared (FT-IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum for this compound can be generated.
This would involve identifying the characteristic vibrational modes, such as:
C-H stretching and bending vibrations.
C=O stretching of the carboxylic acid.
O-H stretching and bending of the carboxylic acid.
C-N and C=N stretching of the pyrimidine ring.
C-Br stretching.
Comparing the predicted spectra with experimental results can help in the structural elucidation of the compound. researchgate.net
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical calculations can also predict the chemical shifts for ¹H and ¹³C NMR spectroscopy. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.
For this compound, the predicted NMR chemical shifts would help in assigning the signals in an experimental spectrum to specific protons and carbon atoms in the molecule. This provides a powerful method for structure verification. The theoretical chemical shifts are typically calculated relative to a reference compound like tetramethylsilane (TMS).
Molecular Dynamics Simulations to Elucidate Conformational Space
A comprehensive search of the scientific literature and computational chemistry databases did not yield specific molecular dynamics (MD) simulation studies focused on this compound. MD simulations are powerful computational methods used to understand the dynamic nature of molecules and explore their accessible conformations over time. While such studies have been conducted on various pyrimidine derivatives for applications in drug discovery and materials science, specific research on the conformational landscape of this compound has not been published.
Key Rotatable Bonds and Potential Conformers:
The conformational space of this compound would be principally defined by the rotation around two key single bonds:
The bond connecting the methylene (B1212753) carbon to the pyrimidine ring.
The bond between the methylene carbon and the carboxyl carbon.
Rotation around these bonds would give rise to various conformers. The relative energies of these conformers would be influenced by steric hindrance between the acetic acid group and the pyrimidine ring, as well as potential intramolecular interactions, such as hydrogen bonding.
Hypothetical Conformational Analysis:
A hypothetical molecular dynamics simulation would likely explore the potential energy surface of the molecule by systematically rotating these key dihedral angles. This would allow for the identification of low-energy, stable conformations and the energy barriers between them. For instance, the orientation of the carboxylic acid group relative to the pyrimidine ring would be a critical factor. The planarity of the pyrimidine ring itself is expected to be maintained.
Data from Analogous Systems:
Studies on other heteroaryl acetic acid derivatives suggest that the orientation of the acetic acid side chain is often influenced by crystal packing forces in the solid state and by solvent interactions in solution. For simple carboxylic acids like acetic acid, syn and anti conformations (referring to the orientation of the hydroxyl proton relative to the carbonyl group) are known to exist, with the syn conformer generally being more stable in the gas phase. In a molecule like this compound, the interplay of these intrinsic conformational preferences with the steric and electronic effects of the bulky bromopyrimidine ring would be of significant interest for a dedicated computational study.
Without specific research, any detailed discussion or presentation of data, such as dihedral angle distributions or the relative populations of different conformers, would be purely speculative. The following table outlines the key dihedral angles that would be the focus of a future molecular dynamics study.
| Dihedral Angle | Atoms Involved | Description |
| τ1 | N1-C5-Cα-Cβ | Defines the orientation of the acetic acid side chain relative to the pyrimidine ring. |
| τ2 | C5-Cα-Cβ-O1 | Defines the rotation of the carboxyl group. |
This table is a representation of the key torsional angles that would be analyzed in a molecular dynamics simulation of this compound. Cα refers to the methylene carbon and Cβ refers to the carboxyl carbon.
Future computational research employing molecular dynamics simulations would be invaluable in providing a detailed, atomic-level understanding of the conformational dynamics of this compound, which could be crucial for understanding its chemical reactivity and potential biological activity.
Advanced Synthetic Methodologies for 2 2 Bromopyrimidin 5 Yl Acetic Acid and Analogues
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical steps. wikipedia.org This approach allows for the identification of key bond disconnections and strategic considerations for the synthesis.
A primary retrosynthetic disconnection for 2-(2-Bromopyrimidin-5-yl)acetic acid involves breaking the carbon-carbon bond of the acetic acid moiety and the carbon-bromine bond. This leads to two main strategic considerations: the order of introducing the bromine atom at the C2 position and the acetic acid group at the C5 position.
Strategies for Introducing the Bromine Atom at the C2 Position of the Pyrimidine (B1678525) Ring
One common approach is the Sandmeyer-type reaction starting from 2-aminopyrimidine (B69317). Diazotization of the amino group with sodium nitrite (B80452) in the presence of a bromide source, such as hydrobromic acid or a copper(I) bromide, yields the desired 2-bromopyrimidine (B22483). This method is advantageous when 2-aminopyrimidine precursors are readily available.
Another effective strategy is a halogen exchange reaction, starting from the more accessible 2-chloropyrimidine (B141910). vulcanchem.com Treatment of 2-chloropyrimidine with a bromide source, such as sodium bromide or hydrobromic acid, can facilitate the substitution of chlorine with bromine. The reactivity of this exchange is influenced by the reaction conditions, including temperature and the choice of solvent. A patented method describes the synthesis of 2-chloropyrimidine starting from guanidine (B92328) nitrate (B79036) and 1,1,3,3-tetramethoxypropane, followed by diazotization. vulcanchem.compatsnap.com
| Method | Precursor | Reagents | Key Features |
| Sandmeyer-type Reaction | 2-Aminopyrimidine | NaNO₂, HBr or CuBr | Utilizes readily available amino precursors. |
| Halogen Exchange | 2-Chloropyrimidine | NaBr or HBr | Starts from a common and accessible precursor. |
Interactive Data Table: Strategies for C2-Bromination
Methodologies for Attaching the Acetic Acid Moiety at the C5 Position
Functionalization of the C5 position of the pyrimidine ring to introduce an acetic acid group can be approached through several synthetic routes.
A common strategy involves the introduction of a two-carbon synthon that can be subsequently converted to the carboxylic acid. One such synthon is the acetamide (B32628) or acetonitrile (B52724) group. For instance, a 5-halopyrimidine can undergo palladium-catalyzed cross-coupling reactions with a suitable two-carbon nucleophile. amanote.com The resulting 5-substituted pyrimidine can then be hydrolyzed to the desired acetic acid. The synthesis of pyrimidine-5-carbonitrile derivatives can be achieved through a one-pot reaction of a substituted benzaldehyde, malononitrile, and urea (B33335)/thiourea (B124793) in the presence of a catalyst like ammonium (B1175870) chloride. ias.ac.in
Alternatively, a direct carboxylation at the C5 position of a pre-functionalized pyrimidine can be considered. nih.govnih.govbohrium.com This could involve the use of a 5-lithiated or 5-magnesiated pyrimidine intermediate, followed by quenching with carbon dioxide. However, the stability and reactivity of such organometallic intermediates need to be carefully managed.
Another approach is to start with a precursor that already contains a carboxylic acid or a masked carboxylic acid functionality at the C5 position, such as 2-chloro-pyrimidine-5-carboxylic acid. chemimpex.com This intermediate can then undergo bromination at the C2 position.
| Method | Precursor | Key Intermediates | Key Features |
| Cross-Coupling/Hydrolysis | 5-Halopyrimidine | Pyrimidine-5-acetonitrile, Pyrimidine-5-acetamide | Stepwise introduction of the acetic acid moiety. |
| Direct Carboxylation | 5-Halopyrimidine | 5-Lithiated/Magnesiated Pyrimidine | A more direct but potentially challenging approach. |
| Pre-functionalized Precursor | 2-Chloro-pyrimidine-5-carboxylic acid | - | Simplifies the introduction of the C5 functionality. |
Interactive Data Table: Methodologies for C5-Acetic Acid Moiety Attachment
Precursor Synthesis and Functionalization
The successful synthesis of this compound relies on the efficient preparation of key pyrimidine intermediates.
Routes to 2-Substituted Pyrimidine Intermediates
As discussed in the retrosynthetic analysis, 2-aminopyrimidine and 2-chloropyrimidine are crucial precursors for the introduction of the bromine atom at the C2 position.
2-Aminopyrimidine can be synthesized through the condensation of guanidine with a suitable three-carbon electrophile, such as 1,1,3,3-tetramethoxypropane, in the presence of an acid catalyst. google.com Various substituted 2-aminopyrimidines can also be prepared through condensation reactions involving different starting materials. niscpr.res.inmdpi.com
2-Chloropyrimidine is commonly prepared from 2-aminopyrimidine via a diazotization reaction in the presence of hydrochloric acid and sodium nitrite. orgsyn.org This reaction needs to be performed at low temperatures to ensure the stability of the diazonium salt intermediate.
Synthesis of 5-Functionalized Pyrimidine Precursors
For the introduction of the acetic acid moiety at the C5 position, precursors such as pyrimidine-5-carbonitrile or pyrimidine-5-carboxylic acid are valuable intermediates.
The synthesis of pyrimidine-5-carbonitriles can be achieved through multicomponent reactions. For example, the reaction of an aldehyde, malononitrile, and a nitrogen source like urea or thiourea provides a straightforward route to these compounds. ias.ac.in
Pyrimidine-5-carboxylic acid derivatives can be synthesized through various methods, including the oxidation of a 5-methyl or 5-formylpyrimidine, or through palladium-catalyzed carboxylation of a 5-halopyrimidine. nih.govnih.gov
Direct and Stepwise Synthetic Approaches
Based on the retrosynthetic analysis and the availability of precursors, both direct and stepwise approaches can be envisioned for the synthesis of this compound.
A stepwise approach would involve the sequential functionalization of the pyrimidine ring. One possible sequence is the bromination of a suitable 2-substituted pyrimidine at the C2 position, followed by the introduction of the acetic acid moiety at the C5 position. For example, 2-chloropyrimidine could first be converted to 2-bromopyrimidine. Subsequent palladium-catalyzed coupling with a protected form of acetic acid or a synthetic equivalent at the C5 position, followed by deprotection, would yield the final product.
Alternatively, the C5 position could be functionalized first. For instance, a 5-substituted pyrimidine, such as ethyl pyrimidine-5-acetate, could be synthesized. This intermediate could then be subjected to bromination at the C2 position. The choice of brominating agent and reaction conditions would be critical to avoid unwanted side reactions with the ester group.
A direct approach , while more challenging, could involve a one-pot or tandem reaction where both the bromine atom and the acetic acid moiety are introduced in a single synthetic operation. This would likely require a highly specific catalyst system and carefully controlled reaction conditions to achieve the desired regioselectivity. Currently, such a direct method is not well-established in the literature for this specific compound.
Regioselective Bromination of Pyrimidine Rings at C2
Achieving regioselective bromination at the C2 position of a pyrimidine ring is a synthetic challenge due to the electronic nature of the heterocycle. The pyrimidine ring is electron-deficient, and the C2 position is particularly susceptible to nucleophilic attack rather than electrophilic substitution. However, specific strategies have been developed to achieve this transformation.
One common approach involves the synthesis of a pyrimidinone or pyrimidinethione precursor. The oxo or thioxo group at the C2 position can then be converted to a bromine atom. For instance, 2-hydroxypyrimidine (B189755) can be treated with a brominating agent like phosphorus oxybromide (POBr₃) to replace the hydroxyl group with bromine. This method is effective for introducing a halogen at the C2 and C4 positions.
Another strategy involves the use of N-halosuccinimides. While N-bromosuccinimide (NBS) is often used for bromination at the C5 position of activated pyrimidines, its reactivity can be modulated to target other positions under specific conditions or with particular substitution patterns on the ring. nih.gov For direct C-H bromination at the C2 position, metal-catalyzed processes are being explored, though these are less common than for other positions. The choice of brominating agent and reaction conditions is critical to favor C2 substitution over the more electronically favored C5 position. For instance, the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) in aprotic solvents has proven effective for the bromination of various pyrimidine derivatives. nih.govresearchgate.net The efficiency of this bromination can be enhanced by the addition of Lewis acids. nih.gov
Carbon-Carbon Bond Formation for Acetic Acid Attachment
The introduction of the acetic acid side chain at the C5 position of the 2-bromopyrimidine core is a critical step that can be achieved through several modern synthetic routes.
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds on heterocyclic systems. acs.org To synthesize this compound, a suitable precursor would be a 2,5-dihalopyrimidine, such as 2-bromo-5-iodopyrimidine (B3038811) or 2,5-dibromopyrimidine. The differential reactivity of the halogens allows for selective coupling at the C5 position.
A common strategy is the Sonogashira coupling of a 5-halopyrimidine with a protected alkyne, followed by hydration of the alkyne to a ketone and subsequent oxidation to the carboxylic acid. Alternatively, a Negishi or Suzuki coupling with a zinc or boronic acid reagent bearing the acetic acid ester moiety can be employed. For example, the reaction of 2-bromo-5-iodopyrimidine with a zinc homoenolate of an acetate (B1210297) ester in the presence of a palladium catalyst would directly install the acetic acid ester group at the C5 position. Subsequent hydrolysis of the ester yields the desired product. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. acs.orgrsc.org Microwave-assisted palladium-catalyzed synthesis has also been reported for 5-aryl substituted pyrimidines, highlighting a modern approach to these coupling reactions. researchgate.net
| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst/Ligand | Key Features |
| Suzuki Coupling | 2-Bromo-5-iodopyrimidine | (2-ethoxy-2-oxoethyl)boronic acid | Pd(PPh₃)₄ | Direct introduction of the acetic acid ester moiety. |
| Sonogashira Coupling | 2-Bromo-5-iodopyrimidine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Requires subsequent functional group transformations. |
| Heck Coupling | 2-Bromo-5-iodopyrimidine | Ethyl acrylate (B77674) | Pd(OAc)₂, P(o-tol)₃ | Forms an acrylate intermediate requiring reduction. |
An alternative to functionalizing a pre-formed pyrimidine ring is to construct the heterocycle from acyclic precursors that already contain the required substituents. This approach, often referred to as the Pinner synthesis, involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. mdpi.com
For the synthesis of this compound, one could envision a strategy starting with a three-carbon component bearing the acetic acid moiety at the central carbon. For example, the condensation of 2-(formylmethyl)malonic acid ester with 2-bromoacetamidine would, in principle, lead to the desired pyrimidine ring system after cyclization and subsequent transformations. The key challenge in this approach is the synthesis and stability of the required acyclic precursors. bu.edu.egasianpubs.org Variations of this method can utilize different building blocks, such as enamines, orthoesters, and ammonium acetate in multi-component reactions to build the pyrimidine core. organic-chemistry.orgnih.gov
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, often serving as a potent C-H acid and a precursor for various functional groups. wikipedia.orgmdpi.com Its derivatives can be employed to introduce the acetic acid moiety onto a pyrimidine ring.
One potential route involves the Knoevenagel condensation of a pyrimidine-5-carboxaldehyde with Meldrum's acid. The resulting adduct can then undergo hydrolysis and decarboxylation to yield the desired acetic acid derivative. nih.gov For example, 2-bromopyrimidine-5-carboxaldehyde can be reacted with Meldrum's acid in the presence of a base to form a benzylidene-type intermediate. Subsequent acidic or basic workup would lead to the formation of this compound. This methodology offers a clean and efficient way to introduce the acetic acid group. nih.govresearchgate.net
| Precursor | Reagent | Intermediate | Product |
| 2-Bromopyrimidine-5-carboxaldehyde | Meldrum's acid | Benzylidene Meldrum's acid derivative | This compound |
| 5-Halo-2-bromopyrimidine | Alkylated Meldrum's acid derivative | C-alkylated pyrimidine | This compound |
Optimization of Reaction Conditions and Catalyst Systems
The successful synthesis of this compound relies heavily on the careful optimization of reaction parameters to maximize yield, purity, and selectivity.
Solvent Effects and Reaction Temperature Control
The choice of solvent can profoundly influence the outcome of chemical reactions by affecting reactant solubility, reaction rates, and equilibrium positions. In the synthesis of pyrimidine derivatives, a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, dioxane) are employed depending on the specific reaction. For instance, in palladium-catalyzed coupling reactions, polar aprotic solvents are often preferred to facilitate the solubility of the catalyst and reagents. researchgate.net However, in some condensation reactions, solvent-free conditions or the use of greener solvents like water or ethanol (B145695) are being explored to improve the environmental footprint of the synthesis. nih.govresearchgate.net
Reaction temperature is another critical parameter that must be precisely controlled. Higher temperatures generally increase reaction rates but can also lead to the formation of undesired byproducts through decomposition or side reactions. For example, in the bromination of pyrimidines, elevated temperatures are often necessary to overcome the activation energy barrier, but excessive heat can lead to non-selective halogenation. google.com Conversely, some reactions, particularly those involving organometallic intermediates, may require sub-ambient temperatures to maintain stability and selectivity. The optimization of both solvent and temperature is often an empirical process, guided by the mechanism of the reaction and the properties of the involved reagents. oup.com
| Reaction Step | Typical Solvents | Typical Temperature Range (°C) | Rationale |
| Regioselective Bromination | Dichloromethane, Acetonitrile, DMF | 25 - 80 | Aprotic solvents to avoid reaction with the brominating agent. Moderate heat to increase reaction rate. nih.govfiu.edu |
| Palladium-Catalyzed Coupling | Toluene, Dioxane, DMF | 80 - 120 | Higher boiling point solvents are often required to drive the catalytic cycle. |
| Condensation/Cyclization | Ethanol, Acetic Acid, Toluene | 25 - 110 | Solvent choice depends on the specific condensation partners and catalyst. Reflux conditions are common. |
| Meldrum's Acid Reactions | Ethanol, Dichloromethane | 0 - 50 | Milder conditions are often sufficient due to the high reactivity of Meldrum's acid. |
Role of Lewis Acids and Other Catalysts in Synthetic Transformations
While a specific, detailed Lewis acid-catalyzed synthesis for this compound is not extensively documented in publicly available literature, the broader field of pyrimidine synthesis provides significant insights into the potential roles of such catalysts. Lewis acids are known to play a crucial role in the formation of the pyrimidine core and in the functionalization of the pyrimidine ring.
Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and boron trifluoride etherate (BF₃·OEt₂) are frequently employed to catalyze the condensation reactions that form the pyrimidine ring. mdpi.comresearchgate.net For instance, the reaction of β-dicarbonyl compounds with amidines, a common method for pyrimidine synthesis, can be significantly accelerated by the presence of a Lewis acid. The catalyst activates the carbonyl groups, making them more susceptible to nucleophilic attack by the amidine.
In the context of synthesizing analogues of this compound, Lewis acids could potentially be used to:
Promote the condensation of precursors to form the pyrimidine ring.
Catalyze the introduction of substituents onto the pyrimidine ring through various coupling reactions.
Facilitate the conversion of other functional groups into the acetic acid side chain.
For example, a plausible synthetic route could involve a Lewis acid-catalyzed reaction to construct a substituted pyrimidine ring, followed by further modifications to introduce the bromo and acetic acid functionalities. While specific examples for this exact molecule are scarce, the general principles of Lewis acid catalysis in pyrimidine chemistry strongly suggest their utility in developing efficient synthetic pathways.
Other catalytic systems, such as those based on transition metals like palladium, are also instrumental in the synthesis of pyrimidine derivatives. These catalysts are particularly important for cross-coupling reactions, which could be employed to introduce the acetic acid moiety or other functional groups onto a pre-formed bromopyrimidine core.
Chromatographic and Spectroscopic Characterization of Synthetic Intermediates and the Final Compound
The purification and characterization of this compound and its synthetic intermediates rely heavily on modern chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a principal method for assessing the purity of the final compound and for monitoring the progress of the synthesis.
Chromatographic Characterization:
A typical reversed-phase HPLC method for analyzing this compound would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid additive like formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile or methanol. The retention time of the compound is a key identifier, and the peak area provides a quantitative measure of its concentration.
| Compound | Chromatographic Method | Typical Retention Time (min) | Purity (%) |
| This compound | Reversed-Phase HPLC | Varies with conditions | >95 |
| Ethyl 2-(2-Bromopyrimidin-5-yl)acetate | Reversed-Phase HPLC | Varies with conditions | >97 |
Spectroscopic Characterization:
Spectroscopic methods are indispensable for the structural elucidation of this compound and its intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are primary tools for confirming the structure.
In the ¹H NMR spectrum of this compound, one would expect to see characteristic signals for the pyrimidine ring protons and the methylene (B1212753) protons of the acetic acid side chain. The chemical shifts and coupling patterns of the pyrimidine protons would confirm the substitution pattern.
The ¹³C NMR spectrum would show distinct resonances for the carbon atoms of the pyrimidine ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
| Nucleus | Expected Chemical Shift (ppm) | Assignment |
| ¹H | ~8.8 | Pyrimidine ring protons |
| ¹H | ~3.8 | Methylene protons (-CH₂-) |
| ¹³C | ~170 | Carbonyl carbon (-COOH) |
| ¹³C | ~160, ~158, ~130 | Pyrimidine ring carbons |
| ¹³C | ~40 | Methylene carbon (-CH₂-) |
Chemical Reactivity and Functionalization of 2 2 Bromopyrimidin 5 Yl Acetic Acid
Reactivity at the Bromine Center
The bromine atom at the C2 position of the pyrimidine (B1678525) ring is the main locus of reactivity for carbon-carbon and carbon-heteroatom bond formation. Its susceptibility to displacement is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens. This reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from simple precursors. nih.gov For 2-(2-Bromopyrimidin-5-yl)acetic acid, these reactions enable the introduction of a wide variety of substituents at the C2 position of the pyrimidine core.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyenes. libretexts.org For substrates like this compound, the Suzuki coupling allows for the introduction of various aryl and heteroaryl groups. The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Microwave-assisted protocols have been shown to accelerate these reactions, often leading to higher yields in shorter reaction times. researchgate.netmdpi.comsemanticscholar.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Bromopyrimidine Scaffolds
| Electrophile | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Ref. |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-Chloro-4-phenylpyrimidine | semanticscholar.org |
| 2-Halogenated Pyridine | Arylboronic acid | Pd(OAc)₂ | K₂CO₃ | Aqueous Isopropanol | 2-Aryl-substituted pyridine | researchgate.net |
| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | 4-Phenylbenzophenone | mdpi.com |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods. wikipedia.org The reaction typically employs a palladium catalyst with specialized electron-rich phosphine ligands and a strong base, such as sodium tert-butoxide. researchgate.net This methodology can be applied to this compound to introduce primary and secondary amines, as well as other nitrogen nucleophiles, at the C2 position. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product Type | Ref. |
| Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ / XPhos | t-BuONa | Toluene | Aryl Amine | researchgate.net |
| 2-Bromopyridine | Volatile Amine | Palladium complex | Strong Base | N/A (Sealed Tube) | Aminopyridine | researchgate.net |
| Aryl Halide | Ammonia Equivalent | Palladium complex | Strong Base | THF, Toluene | Primary Aryl Amine | libretexts.org |
The Sonogashira coupling reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net This reaction allows for the direct alkynylation of the pyrimidine ring of this compound. The Sonogashira coupling is valued for its mild reaction conditions and has been widely applied in the synthesis of natural products, pharmaceuticals, and advanced materials. vinhuni.edu.vnrsc.org Recent advancements have led to the development of copper-free and microwave-assisted protocols, enhancing the reaction's efficiency and substrate scope. researchgate.netvinhuni.edu.vn
Table 3: General Conditions for Sonogashira Coupling Reactions
| Aryl Halide | Alkyne | Pd Catalyst | Co-catalyst | Base | Solvent | Product Type | Ref. |
| Aryl Iodide | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | [Bmim][BF₄] (Ionic Liquid) | Arylalkyne | vinhuni.edu.vn |
| Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | None (Copper-free) | Cs₂CO₃ | Dioxane | Internal Alkyne | organic-chemistry.org |
| 2-Amino-3-chloropyrazine | Terminal Alkyne | Palladium complex | CuI | Base | N/A | Pyrrolo[2,3-b]pyrazine | organic-chemistry.org |
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In this reaction, a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govpressbooks.pub Subsequent loss of the bromide leaving group restores the aromaticity of the ring. This pathway does not require a metal catalyst but is facilitated by the presence of electron-withdrawing groups on the aromatic ring, such as the pyrimidine nitrogens. pressbooks.pubmasterorganicchemistry.com A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromine atom on this compound under appropriate conditions, providing a direct route to C-O, C-S, and C-N bond formation.
Cross-Coupling Reactions for C-C, C-N, C-O Bond Formation
Transformations of the Acetic Acid Moiety
The carboxylic acid group of this compound is a versatile handle for further functionalization, most commonly through the formation of esters and amides. These reactions typically involve the activation of the carboxylic acid, for example, by conversion to an acyl chloride or by using coupling reagents.
For instance, amidation can be achieved by treating the carboxylic acid with an amine in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive such as 1-Hydroxybenzotriazole (HOBT). mdpi.com This allows for the linkage of a wide array of amine-containing molecules to the pyrimidine scaffold, a common strategy in the development of bioactive compounds. Similarly, esterification can be readily accomplished by reacting the acid with an alcohol under acidic conditions (e.g., Fischer esterification) or via other standard methods. mdpi.com These transformations are generally high-yielding and tolerant of the bromopyrimidine core, enabling the synthesis of a diverse library of derivatives for various applications.
Esterification Reactions for Ester Derivatives
The carboxylic acid moiety of this compound can be readily converted to its corresponding esters through various established methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This equilibrium-driven reaction is typically performed using the alcohol as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com
While specific experimental data for the esterification of this compound is not extensively detailed in the readily available literature, the existence of its methyl and ethyl esters, namely methyl 2-(5-bromopyrimidin-2-yl)acetate and ethyl 2-(5-bromopyrimidin-2-yl)acetate, is confirmed through their commercial availability and assigned CAS numbers. lookchem.comnih.govachemblock.comnih.gov This indicates that their synthesis via standard esterification protocols is well-established.
The general reaction for the formation of these esters can be represented as follows:
General Esterification Reaction:
this compound + ROH --(H⁺)--> 2-(2-Bromopyrimidin-5-yl)acetyl OR + H₂O
| Ester Derivative | Alcohol (ROH) | CAS Number | Molecular Formula |
| Methyl 2-(2-bromopyrimidin-5-yl)acetate | Methanol (CH₃OH) | 948594-80-7 | C₇H₇BrN₂O₂ |
| Ethyl 2-(2-bromopyrimidin-5-yl)acetate | Ethanol (B145695) (C₂H₅OH) | 917023-05-3 | C₈H₉BrN₂O₂ |
The reaction conditions for these transformations would typically involve refluxing the carboxylic acid in the respective alcohol with a catalytic amount of a strong acid. The workup would involve neutralization of the acid catalyst and removal of excess alcohol, followed by extraction and purification of the ester product. The yields for such reactions are generally moderate to high, often exceeding 65%, and can be further optimized by removing water as it is formed. masterorganicchemistry.com
Amide Formation and Peptide Coupling
The carboxylic acid functionality of this compound is a key handle for the formation of amide bonds, a fundamental linkage in numerous biologically active molecules and materials. Direct reaction with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be activated using a coupling reagent.
A wide variety of modern coupling reagents are available to facilitate amide bond formation under mild conditions with high yields. luxembourg-bio.comresearchgate.net These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thus promoting nucleophilic attack by an amine. luxembourg-bio.com Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). fishersci.co.uk
The general scheme for the amide formation is as follows:
General Amide Formation Reaction:
this compound + R'R''NH + Coupling Reagent → 2-(2-Bromopyrimidin-5-yl)-N-(R',R'')acetamide + Byproducts
| Coupling Reagent Class | Example Reagents | General Features |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Widely used, cost-effective. DCC can lead to insoluble urea (B33335) byproducts, while EDC byproducts are water-soluble. fishersci.co.uk |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | High coupling efficiency, but can be sensitive to moisture. |
| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Highly efficient, often used in solid-phase peptide synthesis. peptide.com |
This reactivity is particularly relevant for the incorporation of the 2-(2-bromopyrimidin-5-yl)acetyl moiety into peptides. In peptide synthesis, the carboxylic acid of one amino acid (or in this case, our functionalized acetic acid) is activated and then reacted with the N-terminus of another amino acid or peptide chain. nih.gov The use of unprotected amino acids in such couplings is an area of ongoing research to improve the efficiency and sustainability of peptide synthesis. chemrxiv.org
Decarboxylation Pathways and Derivatives
The removal of the carboxyl group from this compound, a process known as decarboxylation, would lead to the formation of 5-bromo-2-methylpyrimidine. The stability of the carbanion intermediate formed upon loss of CO₂ is a critical factor in determining the ease of decarboxylation. nih.gov For simple carboxylic acids, this process often requires high temperatures. usgs.gov
However, the decarboxylation of heteroaromatic acetic acids can be influenced by the nature of the heterocyclic ring. semanticscholar.orgrsc.org The reaction is believed to proceed through the zwitterionic form of the acid, which can facilitate the elimination of carbon dioxide. semanticscholar.org The general mechanism for the thermal decarboxylation of many carboxylic acids involves the formation of a carbanion intermediate after the loss of CO₂. stackexchange.com
General Decarboxylation Reaction:
this compound --(heat)--> 5-Bromo-2-methylpyrimidine + CO₂
The decarboxylation can be influenced by several factors:
| Factor | Influence on Decarboxylation |
| Temperature | Higher temperatures generally favor decarboxylation. usgs.gov |
| Solvent | The polarity and protic nature of the solvent can affect the stability of the transition state. |
| Catalyst | Metal catalysts, such as silver or copper compounds, can lower the activation energy for decarboxylation. organic-chemistry.org |
| Substituents on the Ring | Electron-withdrawing or -donating groups on the pyrimidine ring can influence the stability of the reaction intermediates. |
Derivatization via Activated Methylene (B1212753) Group Reactions
The methylene group in this compound is situated between two electron-withdrawing groups: the pyrimidine ring and the carboxylic acid (or its ester derivative). This positioning makes the methylene protons acidic and susceptible to deprotonation by a base, forming a stabilized carbanion. This carbanion can then act as a nucleophile in various reactions, allowing for further derivatization at this position.
One important reaction involving activated methylene groups is the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base such as piperidine or an amine salt. wikipedia.orgsemanticscholar.org The initial adduct typically undergoes dehydration to yield an α,β-unsaturated product.
General Knoevenagel Condensation:
Ester of this compound + R'-CHO --(base)--> α,β-unsaturated product
While specific examples with this compound are not detailed in the literature, the general reactivity of activated methylene compounds suggests its esters could participate in such reactions.
Another key reaction is the alkylation of the activated methylene group. After deprotonation with a suitable base, the resulting carbanion can be alkylated with an alkyl halide.
General Alkylation Reaction:
Ester of this compound + Base → Carbanion
Carbanion + R'-X → Alkylated product
The choice of base is crucial to avoid side reactions such as self-condensation or hydrolysis of the ester. Common bases used for such transformations include sodium ethoxide, potassium carbonate, and sodium hydride.
Reactivity of the Pyrimidine Ring System
The pyrimidine ring in this compound is an electron-deficient heterocycle, which significantly influences its reactivity. This electron deficiency generally makes the ring resistant to electrophilic attack but susceptible to nucleophilic substitution and other transformations.
Electrophilic Aromatic Substitution on the Pyrimidine Core
Due to the presence of two electron-withdrawing nitrogen atoms, the pyrimidine ring is significantly deactivated towards electrophilic aromatic substitution (EAS). researchgate.net Reactions that are common for benzene, such as nitration or Friedel-Crafts alkylation, typically require harsh conditions and often result in low yields, if they proceed at all.
However, the substituents already present on the ring can influence the outcome of EAS reactions. In the case of this compound, the bromo and acetic acid groups will further affect the electron density of the ring. Nitration of some pyrimidine derivatives has been reported, but often occurs at activated positions or on side-chain substituents. nih.govresearchgate.net For instance, the nitration of 2-substituted pyrimidine-4,6-diones occurs at the 5-position. nih.gov
Given the deactivated nature of the pyrimidine ring, direct electrophilic substitution on the carbon atoms of the ring in this compound is expected to be challenging.
Nucleophilic Addition and Ring-Opening/Ring-Closing Diversification Strategies
The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack. This can lead to nucleophilic aromatic substitution (SNAAr) of the bromine atom at the C2 position, or in some cases, more complex ring-transformation reactions.
Nucleophilic attack can be initiated by a variety of nucleophiles, and the reactivity of the pyrimidine ring can be further enhanced by quaternization of one of the nitrogen atoms. The initial attack often occurs at an electron-deficient carbon atom, such as C2, C4, or C6. This can lead to the formation of a stable Meisenheimer-like intermediate, which can then re-aromatize by expelling a leaving group.
More interestingly, nucleophilic addition can trigger a cascade of reactions leading to a complete rearrangement of the heterocyclic core. One such well-documented transformation is the Dimroth rearrangement, which involves a ring-opening, bond rotation, and subsequent ring-closing sequence. chinesechemsoc.org This can lead to the conversion of a pyrimidine into a differently substituted pyrimidine or even another heterocyclic system. chinesechemsoc.org
Recent studies have demonstrated the conversion of pyrimidines to pyridines via a two-atom swap skeletal editing strategy. This process involves the activation of the pyrimidine ring, followed by nucleophilic attack and a Dimroth-type rearrangement. chinesechemsoc.orgchinesechemsoc.org
Furthermore, reactions of pyrimidines with dinucleophiles can lead to ring transformations. For example, hydrazine has been shown to convert pyrimidines into pyrazoles or 1,2,4-triazoles under certain conditions. researchgate.net These transformations typically proceed through an initial nucleophilic attack at a ring carbon, followed by ring opening and recyclization.
While specific examples of these ring diversification strategies on this compound are not explicitly detailed, the general reactivity patterns of substituted pyrimidines suggest that this compound could be a valuable substrate for the synthesis of novel heterocyclic structures through such pathways.
Applications of 2 2 Bromopyrimidin 5 Yl Acetic Acid As a Precursor in Organic Synthesis
Synthesis of Libraries of Pyrimidine-Containing Heterocycles
The pyrimidine (B1678525) moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules and approved drugs. mdpi.commdpi.com Consequently, the synthesis of diverse libraries of pyrimidine-containing compounds is a key strategy in drug discovery. 2-(2-Bromopyrimidin-5-yl)acetic acid serves as an excellent starting material for generating such libraries.
The two functional groups on the molecule can be addressed with high selectivity, allowing for a modular approach to diversification. The bromine atom at the 2-position is susceptible to a variety of cross-coupling reactions, while the carboxylic acid group can be readily converted into amides, esters, and other derivatives.
Key Synthetic Transformations:
| Reaction Type | Functional Group Targeted | Potential Reagents/Conditions | Resulting Structures |
| Suzuki-Miyaura Coupling | 2-Bromo | Aryl/heteroaryl boronic acids, Pd catalyst, base | 2-Aryl/heteroaryl-pyrimidin-5-yl acetic acids |
| Buchwald-Hartwig Amination | 2-Bromo | Primary/secondary amines, Pd catalyst, base | 2-(Amino)-pyrimidin-5-yl acetic acids |
| Sonogashira Coupling | 2-Bromo | Terminal alkynes, Pd/Cu catalysts, base | 2-Alkynyl-pyrimidin-5-yl acetic acids |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Bromo | Amines, thiols, alcohols (with strong base) | 2-Substituted pyrimidin-5-yl acetic acids |
| Amide Coupling | Acetic Acid | Amines, coupling agents (e.g., EDCI, HOBT) | 2-(2-Bromopyrimidin-5-yl)acetamides |
| Esterification | Acetic Acid | Alcohols, acid catalyst | This compound esters |
By employing these reactions in a combinatorial fashion, chemists can rapidly generate large libraries of pyrimidine derivatives with diverse substituents at both the 2- and 5-positions. These libraries are invaluable for high-throughput screening campaigns to identify new hit compounds for various biological targets. nih.gov
Building Block for Complex Polyheterocyclic Systems
The development of complex, fused heterocyclic systems is of great interest as these scaffolds often exhibit unique biological activities. nih.govnih.gov this compound is a valuable precursor for constructing such polyheterocyclic systems. The dual reactivity of the molecule allows for its participation in intramolecular cyclization reactions or multi-step sequences to build fused rings.
For instance, the acetic acid side chain can be elaborated and then induced to react with a substituent introduced at the 2-position (or vice-versa). This can lead to the formation of various fused pyrimidine derivatives, such as:
Pyrimido[1,2-a]pyrimidines
Thiazolo[3,2-a]pyrimidinones
Pyrrolo[2,3-d]pyrimidines
The synthesis of these fused systems often involves an initial functionalization at the 2-bromo position, followed by a cyclization reaction involving the acetic acid moiety. For example, a Suzuki coupling to introduce an ortho-aminoaryl group could be followed by an intramolecular amide bond formation, leading to a lactam-fused polyheterocyclic product. The ability to construct these complex cores makes the title compound a strategic starting material in synthetic campaigns targeting novel therapeutic agents. researchgate.net
Development of Advanced Organic Materials and Ligands
Beyond pharmaceuticals, pyrimidine derivatives have found applications in materials science due to their electronic properties and ability to coordinate with metal ions. researchgate.net They have been incorporated into organic light-emitting diodes (OLEDs), fluorescent sensors, and other functional materials. researchgate.net
This compound provides a platform for creating bespoke molecules for materials science applications.
Ligand Synthesis: The pyrimidine ring's nitrogen atoms can act as coordination sites for metal ions. The acetic acid group provides an additional binding site, making it a potential chelating ligand. Further modification of the bromo-position allows for the tuning of the ligand's electronic and steric properties to create specific metal complexes with desired catalytic or photophysical characteristics.
Organic Electronics: The extended π-systems created through cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) can lead to compounds with interesting photoluminescent or charge-transport properties. researchgate.net The acetic acid group can be used to anchor these chromophores to surfaces or incorporate them into larger polymer structures.
The modular nature of its synthesis allows for systematic variation of the molecular structure, enabling the establishment of structure-property relationships essential for the rational design of new organic materials.
Use in Fragment-Based Drug Discovery and Lead Optimization Studies
Fragment-based drug discovery (FBDD) has emerged as a powerful method for identifying new lead compounds. nih.gov This approach involves screening libraries of low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to a biological target. mdpi.comnih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov
This compound possesses several characteristics that make it and its simple derivatives ideal candidates for fragment libraries:
Low Molecular Weight: The compound itself has a molecular weight of 217.02 g/mol , fitting well within the typical range for fragments (under 300 Da). moldb.comnih.gov
Privileged Scaffold: The pyrimidine core is a well-established pharmacophore that can form key interactions with protein targets. nih.gov
Synthetically Tractable Growth Vectors: The bromine atom and the acetic acid group serve as readily modifiable handles. Once a fragment hit containing this core is identified (e.g., through X-ray crystallography), synthetic chemists can use these "growth vectors" to elaborate the structure, adding new functional groups to pick up additional interactions with the target protein and increase potency. nih.gov This process of evolving a fragment hit into a lead compound is a cornerstone of lead optimization. mdpi.com
The ability to perform diverse and reliable chemistry at both the C2 and C5 positions allows for a systematic and rational exploration of the chemical space around the initial fragment hit, accelerating the discovery of potent and selective drug candidates.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research will likely focus on moving beyond traditional multi-step syntheses towards more sustainable alternatives for preparing 2-(2-Bromopyrimidin-5-yl)acetic acid and its precursors.
Key areas of exploration include:
Green Solvents and Catalysts: Traditional syntheses of pyrimidine (B1678525) derivatives often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in Future work will emphasize the use of greener solvents like water or ionic liquids and the development of recyclable, heterogeneous catalysts to minimize environmental impact. rasayanjournal.co.injmaterenvironsci.com For instance, employing catalysts like sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H) or diammonium hydrogen phosphate (B84403) (DAHP) in aqueous media could offer efficient and eco-friendly pathways. jmaterenvironsci.com
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product, represent a highly efficient and atom-economical approach. rasayanjournal.co.in Designing a one-pot MCR for this compound would significantly shorten reaction times, reduce waste, and simplify purification processes compared to conventional methods. researchgate.net
Energy-Efficient Methods: Techniques such as microwave-assisted and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption. rasayanjournal.co.injmaterenvironsci.com Investigating these methods for the key cyclocondensation and functionalization steps in the synthesis of the target molecule is a promising research avenue.
| Synthetic Strategy | Potential Advantage | Relevant Catalyst/Condition Example |
| Green Solvent Synthesis | Reduced environmental impact, improved safety | Diammonium hydrogen phosphate (DAHP) in water jmaterenvironsci.com |
| Multicomponent Reactions | High atom economy, reduced steps, faster synthesis | Catalyst-free grinding ("Grindstone Chemistry") researchgate.net |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields | Microwave irradiation with or without a catalyst rasayanjournal.co.in |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, eco-friendly | Cerric ammonium (B1175870) nitrate (B79036) (CAN) under sonication jmaterenvironsci.com |
In-depth Mechanistic Studies of Key Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic protocols and designing new ones. For this compound, two key reaction types warrant detailed mechanistic investigation: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling: The bromine atom at the C2 position is susceptible to various palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The mechanism of Suzuki coupling, for example, involves oxidative addition, transmetallation, and reductive elimination. organic-chemistry.org Mechanistic studies, potentially using computational (DFT) calculations, could elucidate the precise role of ligands, bases, and solvents on the reaction kinetics and regioselectivity, especially when compared to other potential reaction sites on the pyrimidine ring. mdpi.com Understanding these factors is key to controlling the reaction outcome and improving yields. researchgate.netmdpi.com
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates SNAr reactions at the 2-position. A detailed study of the kinetics and thermodynamics of this process with various nucleophiles (e.g., amines, thiols) would be invaluable. This involves analyzing the formation and stability of the Meisenheimer complex intermediate. pearson.com Such studies would enable chemists to predict reactivity and selectivity, facilitating the rational design of derivatization reactions. mdpi.comlibretexts.orglibretexts.org
Expansion of Derivatization Strategies for Enhanced Structural Diversity
The true potential of this compound lies in its capacity to be elaborated into a vast library of complex molecules. Future research will focus on expanding the toolbox of derivatization reactions targeting both the bromine atom and the acetic acid moiety.
Cross-Coupling at the C2-Position: The C-Br bond is a prime handle for introducing a wide array of substituents. Future work should systematically explore a broader range of coupling partners in Suzuki-Miyaura (aryl/heteroaryl boronic acids), Sonogashira (terminal alkynes), Buchwald-Hartwig (amines, amides), and Stille reactions to generate diverse scaffolds. organic-chemistry.orgmdpi.com
Modification of the Acetic Acid Side Chain: The carboxylic acid group can be readily converted into esters, amides, and other functional groups. Amide coupling with a diverse set of amines is a particularly powerful strategy for creating libraries of compounds with varying physicochemical properties. Nickel-catalyzed cross-coupling of redox-active esters derived from the acetic acid moiety with boronic acids presents another innovative route for C-C bond formation. nih.gov
Sequential and Orthogonal Derivatization: A key challenge is the development of selective, sequential reactions. For instance, performing a cross-coupling reaction on the bromo-substituent under conditions that leave the carboxylic acid intact, followed by amide bond formation, would allow for the controlled and systematic construction of complex molecules.
| Reaction Type | Functional Group Targeted | Example Coupling Partner | Potential Product Class |
| Suzuki-Miyaura Coupling | C2-Br | Phenylboronic acid mdpi.com | 2-Aryl-pyrimidin-5-yl acetic acids |
| Buchwald-Hartwig Amination | C2-Br | Anilines | 2-(Arylamino)-pyrimidin-5-yl acetic acids |
| Amide Coupling | Carboxylic Acid | Primary/Secondary Amines | 2-(2-Bromopyrimidin-5-yl)acetamides |
| Esterification | Carboxylic Acid | Alcohols | Alkyl 2-(2-Bromopyrimidin-5-yl)acetates |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of derivatives, modern synthesis technologies like flow chemistry and automated platforms will be indispensable.
Continuous Flow Synthesis: Translating the synthesis of this compound and its derivatives to a continuous flow process offers numerous advantages, including enhanced safety (especially when handling hazardous reagents), improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scaling-up. youtube.comup.ac.za Telescoping multiple reaction steps in a flow system can significantly reduce processing time and manual handling. nih.gov
Automated Synthesis Platforms: The use of automated synthesis platforms can dramatically increase the throughput of derivatization. nih.gov By combining robotic systems with design-of-experiment (DoE) software, researchers can rapidly screen a wide range of substrates, catalysts, and conditions to quickly identify optimal reaction parameters and generate large libraries of analogs for biological screening or materials testing. researchgate.netucla.eduresearchgate.netsynplechem.com
Advanced Spectroscopic Characterization and Structural Elucidation of Complex Derivatives
As increasingly complex derivatives of this compound are synthesized, sophisticated analytical techniques will be required to unambiguously determine their structures.
Multinuclear and 2D NMR Spectroscopy: While standard 1H and 13C NMR are routine, more complex derivatives will necessitate advanced NMR techniques. nih.govmdpi.com This includes 2D experiments like COSY, HSQC, and HMBC to establish connectivity, as well as NOESY for determining through-space correlations and stereochemistry. 15N NMR could also provide valuable insights into the electronic structure of the pyrimidine ring. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of novel compounds. nih.gov Coupling liquid chromatography with mass spectrometry (LC-MS) is also crucial for monitoring reaction progress and assessing the purity of synthesized molecules. moldb.comnih.gov
Single-Crystal X-ray Diffraction: For key compounds and complex derivatives, obtaining a single-crystal X-ray structure provides the definitive proof of structure, including absolute stereochemistry and detailed information about bond lengths, angles, and intermolecular interactions in the solid state. mdpi.comresearchgate.netnih.gov This information is invaluable for understanding structure-activity relationships and for computational modeling studies. nih.gov
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile chemical scaffold, paving the way for the development of new pharmaceuticals, functional materials, and other valuable chemical entities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-Bromopyrimidin-5-yl)acetic acid, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via regioselective bromination of pyrimidine derivatives. A standard protocol involves reacting 5-substituted pyrimidine precursors with bromine in acetic acid under controlled stoichiometry . For example, 4-methoxyphenylacetic acid analogs are brominated at the ortho position using Br₂ in glacial acetic acid at room temperature, achieving yields >70% after 1 hour. Key variables include solvent polarity (acetic acid enhances electrophilic substitution), temperature (exothermic reactions require cooling), and stoichiometric control to avoid di-bromination by-products . Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the monobrominated product.
Q. How is this compound characterized spectroscopically, and what are the diagnostic signals?
- Analytical Workflow :
- NMR :
- ¹H NMR : The pyrimidine ring protons appear as doublets in δ 8.5–9.0 ppm (J ≈ 5 Hz for coupling between H-4 and H-6). The acetic acid moiety shows a singlet for the methylene group (δ 3.8–4.2 ppm) and a broad peak for the carboxylic acid proton (δ 12–13 ppm, solvent-dependent) .
- ¹³C NMR : The brominated carbon (C-2) resonates at δ 120–125 ppm, while the carboxylic carbon appears at δ 170–175 ppm .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (broad O-H stretch from carboxylic acid) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 245.06 (C₉H₉BrO₃), with a diagnostic fragment at m/z 167.02 (loss of Br and CO₂) .
Q. What crystallization techniques are optimal for obtaining high-purity single crystals of this compound?
- Crystallization Protocol : Slow evaporation from ethanol/water (1:1 v/v) at 4°C yields monoclinic crystals (space group P2₁/c) suitable for X-ray diffraction. Hydrogen-bonded dimers (R₂²(8) motif) form via O-H···O interactions between carboxylic acid groups, stabilizing the lattice . For reproducible results, supersaturation should be controlled (<5% per day) to avoid twinning.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- DFT Workflow :
- Geometry Optimization : Use B3LYP/6-31G(d) to optimize the structure, accounting for exact exchange to improve thermochemical accuracy .
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., brominated C-2) as sites for nucleophilic attack in Suzuki-Miyaura couplings.
- Transition-State Analysis : Calculate activation barriers for oxidative addition steps with Pd catalysts. For example, the Br-C bond dissociation energy (~65 kcal/mol) correlates with Pd(0) oxidative addition rates .
Q. What strategies resolve discrepancies between theoretical and experimental crystallographic data (e.g., bond angles, hydrogen bonding)?
- Case Study : In crystallographic refinement (e.g., SHELXL ), discrepancies in C-Br bond lengths (theoretical: 1.90 Å vs. experimental: 1.93 Å) may arise from thermal motion or crystal packing effects.
- Mitigation :
- Apply anisotropic displacement parameters (ADPs) for heavy atoms.
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br···H-C contacts contributing to lattice distortion) .
- Validate hydrogen positions via neutron diffraction or DFT-optimized positions (riding models with Uiso(H) = 1.2Ueq(C)) .
Q. How do electronic effects of substituents (e.g., bromine, methoxy) influence the compound’s reactivity in heterocyclic synthesis?
- Electronic Analysis :
- Bromine’s electron-withdrawing effect increases the electrophilicity of C-2, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols.
- The methoxy group (if present at C-4) donates electron density via resonance, reducing reactivity at adjacent positions. This is quantified via Hammett σₚ values (Br: +0.23, OMe: -0.27) .
- Experimental Validation :
- Competitive reactions with p-toluenesulfonyl chloride show higher yields at C-2 vs. C-5 (80% vs. 15%), confirming regioselectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
